molecular formula C9H19NO3 B585385 N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 CAS No. 1346600-07-4

N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3

Cat. No. B585385
CAS RN: 1346600-07-4
M. Wt: 192.273
InChI Key: KRGZQPBXNUSHSW-VPYROQPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” is a biochemical compound used for proteomics research . It is also known as "(2-Hydroxy-1-methylethyl)-carbamic Acid 1,1-Dimethylethyl Ester" . The molecular formula is C8H17NO3 .


Synthesis Analysis

The synthesis of “N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The molecular structure of “N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” is represented by the formula C8H17NO3 .


Chemical Reactions Analysis

The chemical reactions involving “N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” include the deprotection of the N-Boc group. This process can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .


Physical And Chemical Properties Analysis

“N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” has a molecular weight of 175.23 . It is an off-white compound with a pKa value of 12.11±0.46 (Predicted) .

Scientific Research Applications

Metabolic Disorders and NAFLD Treatment

N-Boc-DL-Alaninol Methyl Ether-d3 is utilized in the synthesis of active agents for treating metabolic disorders and nonalcoholic fatty liver disease (NAFLD). These compounds can modulate metabolic markers and address the fat accumulation characteristic of NAFLD .

Cancer Therapeutics

The compound plays a role in the preparation of crystalline forms of C-C chemokine receptor type 4 (CCR4) antagonists. These antagonists are used as therapeutic agents in the treatment of cancer, leveraging the stability of crystalline drug forms for improved efficacy .

Deprotection Strategies in Organic Synthesis

In organic synthesis, N-Boc-DL-Alaninol Methyl Ether-d3 is involved in mild deprotection strategies. It’s used to selectively remove the N-Boc group from structurally diverse compounds, which is crucial in the synthesis of medicinally active compounds .

Synthesis of Dual Inhibitors

This compound is instrumental in the synthesis of hybrid medicinally active compounds, such as dual inhibitors of IDO1 and DNA Pol gamma. These inhibitors have potential applications in treating diseases that involve these enzymes .

Protecting Group in Peptide Synthesis

N-Boc-DL-Alaninol Methyl Ether-d3 serves as a protecting group in peptide synthesis. It helps in masking amino groups to prevent unwanted reactions during the synthesis process, ensuring the production of desired peptide sequences .

Material Science Applications

The stability and protective properties of N-Boc-DL-Alaninol Methyl Ether-d3 make it valuable in material science, particularly in the synthesis of functionalized heteroarenes. These compounds are foundational in creating pharmaceuticals and advanced materials .

Mechanism of Action

The mechanism of action for the deprotection of the N-Boc group involves the electrophilic character of oxalyl chloride . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Future Directions

The future directions in the research of “N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” could involve the development of new strategies for the deprotection of the N-Boc group . This could lead to the production of various N-Boc protected compounds which could be used in the separation of the trivalent minor actinides from the lanthanides .

properties

IUPAC Name

tert-butyl N-[1-(trideuteriomethoxy)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGZQPBXNUSHSW-VPYROQPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3

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